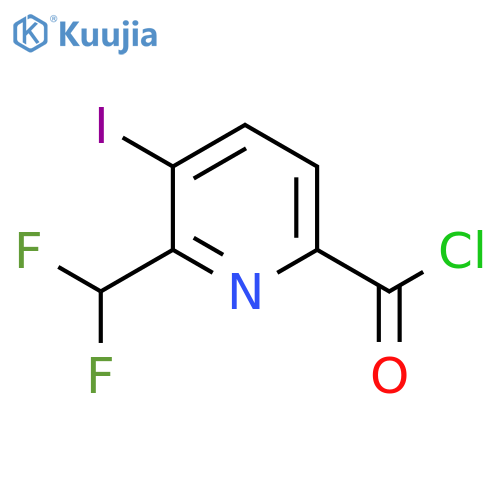Cas no 1805321-19-0 (2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride)

1805321-19-0 structure
商品名:2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride
CAS番号:1805321-19-0
MF:C7H3ClF2INO
メガワット:317.459100008011
CID:4846019
2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride
-
- インチ: 1S/C7H3ClF2INO/c8-6(13)4-2-1-3(11)5(12-4)7(9)10/h1-2,7H
- InChIKey: BQBQXUHGXKGMFQ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C(=O)Cl)N=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 30
2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078640-500mg |
2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride |
1805321-19-0 | 97% | 500mg |
$815.00 | 2022-04-01 | |
| Alichem | A029078640-250mg |
2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride |
1805321-19-0 | 97% | 250mg |
$499.20 | 2022-04-01 | |
| Alichem | A029078640-1g |
2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride |
1805321-19-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride 関連文献
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
1805321-19-0 (2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride) 関連製品
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
